endo-BCN-PEG3-Boc-amine

Overview

Description

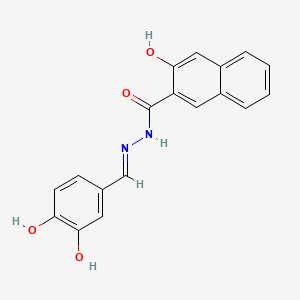

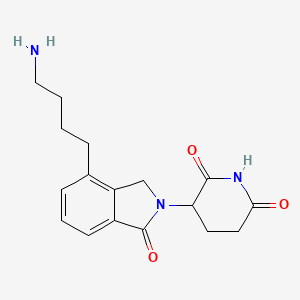

endo-BCN-PEG3-Boc-amine: is a polyethylene glycol derivative containing a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butoxycarbonyl (Boc)-protected amine. The compound is known for its high reactivity and specificity in bioorthogonal chemistry, particularly in click chemistry reactions with azide-tagged biomolecules . The Boc-protected amine can be deprotected under mild acidic conditions, making the amine group available for further reactions .

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG3-Boc-amine are azide-tagged biomolecules . The compound contains a bicyclononyne (BCN) group that can react with these azide-tagged biomolecules .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . The BCN group in the compound reacts with azide-tagged biomolecules . Additionally, the compound contains a Boc-protected amine, which can be deprotected under mild acidic conditions . This free amine can then react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Biochemical Pathways

The compound’s ability to react with azide-tagged biomolecules suggests it may be involved in modifying these molecules, potentially affecting their function or localization within a cell .

Pharmacokinetics

The compound’s polyethylene glycol (peg) structure suggests it may have favorable pharmacokinetic properties, such as increased solubility and stability .

Result of Action

Given its ability to react with azide-tagged biomolecules, it may be used to modify these molecules, potentially altering their function or localization within a cell .

Action Environment

The compound’s peg structure suggests it may be stable and effective in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-Boc-amine typically involves the following steps:

Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

Attachment of PEG Chain: The polyethylene glycol (PEG) chain is introduced to improve the solubility and biocompatibility of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of BCN Group: Large-scale synthesis of the BCN group using optimized reaction conditions to ensure high yield and purity.

PEGylation: Large-scale etherification to attach the PEG chain, ensuring consistent molecular weight and purity.

Boc Protection: Large-scale nucleophilic substitution to introduce the Boc-protected amine, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

Click Chemistry Reactions: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules to form stable triazoles

Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.

Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions:

Azide-Tagged Biomolecules: Used in click chemistry reactions with the BCN group.

Mild Acids: Used for deprotecting the Boc group to yield the free amine.

Carboxylic Acids and Activated Esters: Used for forming amide bonds with the free amine.

Major Products:

Scientific Research Applications

Chemistry: endo-BCN-PEG3-Boc-amine is widely used in click chemistry for bioconjugation, allowing the attachment of biomolecules to surfaces, nanoparticles, or other molecules .

Biology: The compound is used in bioorthogonal chemistry for in vivo and in vitro labeling and imaging of biomolecules . Its high reactivity and specificity make it ideal for studying biological processes without interfering with native biochemical pathways .

Medicine: In drug delivery, this compound is used to create targeted drug delivery systems by attaching therapeutic agents to nanoparticles or other carriers . This enhances the solubility, stability, and bioavailability of the drugs .

Industry: The compound is used in the synthesis of advanced materials and nanomaterials, providing unique properties such as enhanced solubility and biocompatibility .

Comparison with Similar Compounds

endo-BCN-PEG2-Biotin: Contains a biotin group instead of a Boc-protected amine.

endo-BCN-SS-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a Boc-protected amine.

endo-BCN-PEG5-Amine: Contains a longer PEG chain and a free amine group.

Uniqueness: endo-BCN-PEG3-Boc-amine is unique due to its combination of a highly reactive BCN group, a PEG chain for enhanced solubility and biocompatibility, and a Boc-protected amine that can be deprotected under mild conditions . This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOLXDJYWZRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

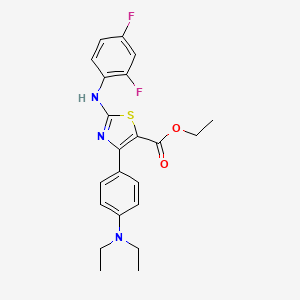

![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)